
2-Fluoro-3-oxo-N,N-di(propan-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-3-oxo-N,N-di(propan-2-yl)butanamide is an organic compound with the molecular formula C10H18FNO2. This compound is characterized by the presence of a fluorine atom, a ketone group, and two isopropyl groups attached to the nitrogen atom. It is a derivative of butanamide and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-oxo-N,N-di(propan-2-yl)butanamide typically involves the reaction of 2-fluoroacetoacetate with diisopropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-3-oxo-N,N-di(propan-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-fluoro-3-oxo-butanoic acid.
Reduction: Formation of 2-fluoro-3-hydroxy-N,N-di(propan-2-yl)butanamide.
Substitution: Formation of 2-substituted-3-oxo-N,N-di(propan-2-yl)butanamides.
Applications De Recherche Scientifique
2-Fluoro-3-oxo-N,N-di(propan-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-3-oxo-N,N-di(propan-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes. The fluorine atom and the ketone group play crucial roles in binding to the active site of enzymes, leading to inhibition or modulation of enzyme activity. The isopropyl groups provide steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-3-oxo-N,N-di(propan-2-yl)pentanamide: Similar structure with an additional carbon atom in the chain.
2-Fluoro-3-oxo-N,N-di(propan-2-yl)hexanamide: Similar structure with two additional carbon atoms in the chain.
2-Fluoro-3-oxo-N,N-di(propan-2-yl)butanoic acid: Similar structure with a carboxylic acid group instead of an amide group.
Uniqueness
2-Fluoro-3-oxo-N,N-di(propan-2-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
650602-43-0 |
|---|---|
Formule moléculaire |
C10H18FNO2 |
Poids moléculaire |
203.25 g/mol |
Nom IUPAC |
2-fluoro-3-oxo-N,N-di(propan-2-yl)butanamide |
InChI |
InChI=1S/C10H18FNO2/c1-6(2)12(7(3)4)10(14)9(11)8(5)13/h6-7,9H,1-5H3 |
Clé InChI |
OLLIPDOYYFDYFY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C(C)C)C(=O)C(C(=O)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


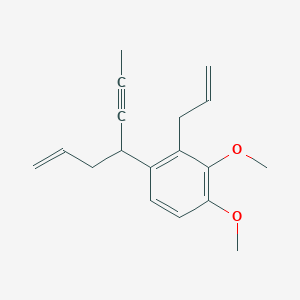
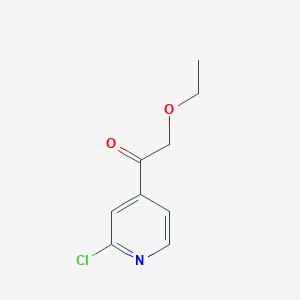
![2-Fluoro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12612234.png)
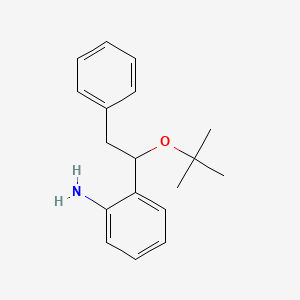
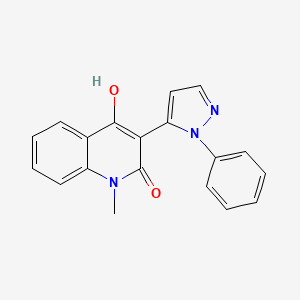
![4-[(Butan-2-yl)oxy]-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612253.png)
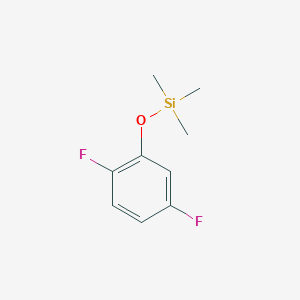
![5-Chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12612268.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one](/img/structure/B12612293.png)
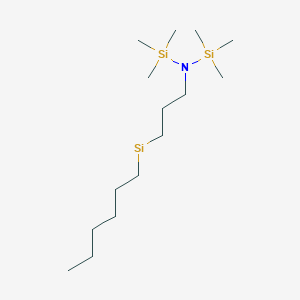
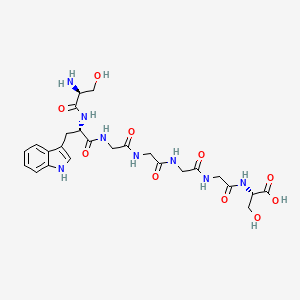
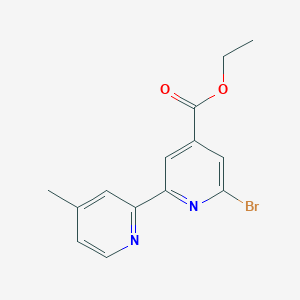
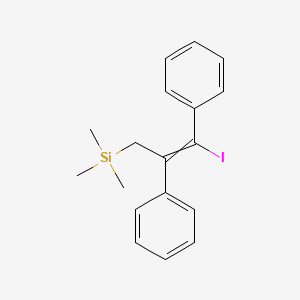
![3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL](/img/structure/B12612316.png)
